Product packaging for Hdac/nampt-IN-1(Cat. No.:)

Hdac/nampt-IN-1

Cat. No.: B12371595
M. Wt: 351.4 g/mol
InChI Key: AAJJDOFESDDARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HDAC/NAMPT-IN-1 is a novel, rationally designed dual-target inhibitor for research into hematological malignancies and solid tumors. It simultaneously targets two key cellular pathways: histone deacetylases (HDACs), crucial epigenetic regulators, and nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway . This dual mechanism is significant because it can overcome the primary resistance often observed with single-target HDAC inhibitors, particularly in p53-null leukemia cells . By inhibiting HDACs, it alters gene expression and protein function, while inhibiting NAMPT depletes cellular NAD+ pools, disrupting energy metabolism and inducing apoptosis . The synergistic effect of targeting both epigenetics and metabolism with a single molecule provides a powerful tool for investigating novel anticancer strategies and synthetic lethality . This compound is formulated for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N5O2 B12371595 Hdac/nampt-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[[4-(propylaminocarbamoyl)phenyl]methyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-2-8-22-24-18(25)14-5-3-13(4-6-14)11-21-19(26)17-10-15-12-20-9-7-16(15)23-17/h3-7,9-10,12,22-23H,2,8,11H2,1H3,(H,21,26)(H,24,25)

InChI Key

AAJJDOFESDDARD-UHFFFAOYSA-N

Canonical SMILES

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2)C=CN=C3

Origin of Product

United States

Molecular Design and Synthesis of Hdac/nampt in 1 and Analogues

Structure-Based Drug Design Approaches for Dual Inhibition

The rational design of dual HDAC/NAMPT inhibitors is heavily reliant on the structural similarities between the pharmacophores of their respective inhibitors. nih.govnih.gov A typical HDAC inhibitor consists of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme. nih.govtandfonline.com Similarly, NAMPT inhibitors are generally composed of a head group (a nicotinamide (B372718) mimetic), a linker, and a tail group. nih.govnih.govfrontiersin.org This parallel architecture provides a solid foundation for designing single molecules capable of inhibiting both targets. nih.gov

Structure-based drug design for these dual inhibitors often begins with analyzing the crystal structures of both HDACs and NAMPT complexed with their respective inhibitors. frontiersin.orgresearchgate.net For instance, the binding mode of the potent NAMPT inhibitor FK866 reveals that it occupies a tunnel-shaped cavity in the enzyme. frontiersin.orgnih.gov Molecular docking studies are then employed to predict how a designed hybrid molecule might interact with the active sites of both enzymes. nih.govnih.gov This computational approach allows for the iterative refinement of the inhibitor's structure to achieve balanced and potent activity against both targets. nih.govresearchgate.net

One successful strategy involves using a known NAMPT inhibitor as a scaffold and appending a zinc-binding group, such as hydroxamic acid, via a suitable linker. frontiersin.org This approach led to the development of potent dual inhibitors. For example, molecular docking has shown that the imidazole (B134444) group of some dual inhibitors can form π-π interactions with key residues like Phe193 and Tyr18 in NAMPT, while the amide group can form hydrogen bonds with Asp219 and Ser275. nih.gov In the active site of HDAC1, the hydroxamic acid moiety chelates the essential zinc ion and forms hydrogen bonds with residues such as His140, His141, and Tyr303. nih.gov

Chemical Synthesis Methodologies for HDAC/NAMPT-IN-1

The synthesis of dual HDAC/NAMPT inhibitors like this compound and its analogues typically involves multi-step reaction sequences. A common synthetic route starts with commercially available building blocks that are sequentially coupled to construct the final hybrid molecule.

For a series of thiazolocarboxamide-based dual inhibitors, the synthesis began with the condensation of 2-bromothiazole-5-carboxylic acid with an appropriate amine, such as 3-(1H-imidazol-1-yl)propan-1-amine. nih.gov The resulting intermediate was then reacted with another amine, for example, (4-fluorophenyl)methanamine. nih.gov This was followed by an alkylation step with a bromo ester to introduce the linker. nih.gov The final step involved the conversion of the ester to a hydroxamic acid using a freshly prepared hydroxylamine (B1172632) solution in methanol (B129727) to yield the target dual inhibitors. nih.gov

Another synthetic strategy involves a "click chemistry" approach, which utilizes the copper-catalyzed azide-alkyne cycloaddition to form a stable triazole ring as part of the linker. frontiersin.org This method offers high efficiency and modularity, allowing for the rapid generation of a library of diverse dual inhibitors for structure-activity relationship studies. nih.govfrontiersin.org

Pharmacophore Fusion Strategies in Dual Inhibitor Development

The core principle behind the creation of dual HDAC/NAMPT inhibitors is pharmacophore fusion, which involves combining the key structural elements of two different inhibitors into a single molecule. nih.govfrontiersin.orgresearchgate.net This strategy is predicated on the observation that the pharmacophoric models of HDAC and NAMPT inhibitors share significant similarities, including a hydrophobic cap, a linker, and a group that interacts with the active site. nih.govnih.gov

The design often starts by identifying potent and well-characterized inhibitors for each target. For instance, the pharmacophore of a potent NAMPT inhibitor can be linked to the zinc-binding group of an HDAC inhibitor like vorinostat (B1683920) (SAHA). frontiersin.org The (E)-3-(pyridin-3-yl)acrylamide moiety, a key pharmacophore in some NAMPT inhibitors, has been successfully incorporated into dual inhibitor designs. nih.gov Similarly, the o-phenylenediamine (B120857) group from the HDAC inhibitor chidamide (B1683975) can serve as the zinc-binding group in a fused molecule. nih.gov

The rationale for this approach is strengthened by findings that NAMPT inhibitors can synergistically enhance the anticancer effects of HDAC inhibitors. nih.govfrontiersin.orgresearchgate.net By designing a single molecule that can simultaneously engage both targets, it is possible to achieve a more potent therapeutic effect and potentially overcome drug resistance mechanisms that can arise with single-target agents. researchgate.netnih.gov

Linker Optimization in Dual HDAC/NAMPT Inhibitors

The linker component of dual HDAC/NAMPT inhibitors plays a crucial role in determining the potency and balance of activity against both targets. frontiersin.orgfrontiersin.org The length, flexibility, and chemical nature of the linker are critical parameters that must be optimized. researchgate.netfrontiersin.org

In the development of thiazolocarboxamide-based dual inhibitors, a systematic variation of the alkyl linker length was performed. nih.gov A six-carbon alkyl linker resulted in a compound with optimal NAMPT inhibitory activity (IC₅₀ = 7 nM), but it was less potent against HDAC1 (IC₅₀ = 0.1 µM). nih.gov Extending the linker to a seven-carbon chain led to a more balanced inhibitor, with IC₅₀ values of 19 nM for NAMPT and 36 nM for HDAC1. nih.gov This demonstrates that even a small change in linker length can significantly impact the inhibitory profile.

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

Systematic structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of dual HDAC/NAMPT inhibitors. These studies involve synthesizing and testing a series of analogues with modifications to the cap, linker, and active site-binding groups. nih.govpatsnap.com

SAR for NAMPT Inhibitory Activity

For NAMPT inhibition, the cap group and the linker are key determinants of activity. In one series of dual inhibitors, replacing a 4-fluorobenzyl cap group with an isopentyl group maintained potent NAMPT inhibition while significantly boosting HDAC1 activity. nih.gov Conversely, incorporating a classic meta-substituted pyridine (B92270) cap, a common feature in some NAMPT inhibitors, led to a marked decrease in the activity of the dual inhibitors, indicating that this particular design strategy was not effective in this context. nih.gov The imidazole group in some analogues has been shown to engage in beneficial π-π stacking interactions within the NAMPT active site. nih.gov

CompoundNAMPT IC₅₀ (nM)Notes
7a 7Six-carbon alkyl linker, optimal for NAMPT inhibition. nih.gov
7b 19Seven-carbon alkyl linker, balanced NAMPT/HDAC1 activity. nih.gov
7f 15Isopentyl cap group, potent NAMPT and HDAC1 inhibitor. nih.govnih.gov
FK866 9Reference NAMPT inhibitor. nih.gov
35 31Potent and balanced dual inhibitor. nih.govresearchgate.net

This table presents a selection of compounds and their NAMPT inhibitory activity to illustrate SAR trends.

SAR for HDAC Inhibitory Activity (e.g., HDAC1, HDAC2, HDAC3, HDAC8)

The zinc-binding group is paramount for HDAC inhibition, with hydroxamic acid being a commonly used and highly effective moiety. nih.govfrontiersin.org The linker length and composition also significantly influence HDAC activity. As noted earlier, increasing the alkyl linker from six to seven carbons improved HDAC1 inhibition. nih.gov The introduction of a 1,2,3-triazole ring in the linker also enhanced HDAC inhibitory potency. frontiersin.org

Further studies have revealed selectivity profiles across different HDAC isoforms. For instance, compounds 7b and 7f were found to be potent inhibitors of multiple HDAC isoforms, including HDAC1, HDAC2, HDAC3, and HDAC6, but were less active against HDAC4 and HDAC8. nih.gov Compound 7f was particularly potent against HDAC3 and HDAC6, with IC₅₀ values in the sub-nanomolar range. nih.gov In another series, compound 35 showed excellent activity against HDAC1 (IC₅₀ = 55 nM) and HDAC2 (IC₅₀ = 75 nM) but was significantly less potent against HDAC3 and other isoforms. nih.govmdpi.com This isoform selectivity can be critical for achieving a desired therapeutic window and minimizing off-target effects.

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (µM)
7b 36-PotentPotentLow potency
7f 2-0.670.64Low potency
35 55751870>100>100
SAHA 26----

This table provides a comparative overview of the HDAC isoform selectivity for representative dual inhibitors. Dashes indicate data not available from the provided sources.

Balanced Dual Inhibitory Activity Assessment

The development of dual inhibitors targeting both histone deacetylases (HDACs) and nicotinamide phosphoribosyltransferase (NAMPT) represents a strategic approach to simultaneously address cancer epigenetics and metabolism. researchgate.netnih.gov The assessment of a balanced inhibitory profile against both targets is a critical step in the design and validation of these compounds. This evaluation is typically conducted through in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC₅₀) against purified recombinant human NAMPT and various HDAC isoforms. nih.gov

The goal of this assessment is to identify compounds that potently inhibit both enzyme classes, ideally with comparable efficacy. A pharmacophore fusion approach is a common strategy in the design of such molecules, aiming to integrate the key structural features of known NAMPT and HDAC inhibitors. nih.govnih.gov The analysis of these pharmacophores suggests that they share structural similarities, which provides a foundation for creating single molecules with dual activity. nih.gov

Several series of compounds have been synthesized and evaluated for their dual inhibitory potential. For instance, one study led to the identification of compound 35 as a highly potent and well-balanced dual inhibitor. researchgate.net In vitro assays demonstrated that this compound possessed excellent and comparable activities against both NAMPT and HDAC1. researchgate.net

Another research effort focused on thiazolocarboxamide derivatives, leading to the discovery of compound 7f . This compound was identified as a particularly potent dual inhibitor, exhibiting strong activity against both targets in the low nanomolar range. nih.govacs.org The evaluation of this series also highlighted the importance of the linker connecting the NAMPT and HDAC pharmacophores; for example, compound 7a , with a six-carbon alkyl linker, was found to be highly potent against NAMPT but significantly less active against HDAC1, demonstrating an imbalanced profile. nih.gov

More recently, a series of compounds including This compound (also known as compound 39h ) and its analogue 39a were rationally designed and assessed. nih.gov These compounds were found to have significant and selective inhibitory activity against class I HDACs (HDAC1-3) but displayed more modest activity against NAMPT. nih.gov This indicates a potent but less balanced dual inhibitory profile compared to compounds like 35 . researchgate.netnih.gov The specificity of these compounds was also evaluated, with compound 39h showing no significant inhibitory activity when tested against a large panel of kinases, confirming its targeted action. nih.gov

The results from these balanced dual inhibitory activity assessments are crucial for guiding further optimization and selecting lead candidates for more advanced studies.

Interactive Data Table: Inhibitory Activity of Selected Dual HDAC/NAMPT Inhibitors

The table below summarizes the in vitro inhibitory activities (IC₅₀ values) of key dual-target inhibitors against NAMPT and various HDAC isoforms as reported in research literature.

CompoundNAMPT IC₅₀ (nM)HDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Other HDACs IC₅₀Reference
Compound 35 3155751870>100,000 (HDAC4, 6, 8) researchgate.netmdpi.com
Compound 7a 7100--- nih.gov
Compound 7f 152--- nih.govacs.org
Compound 39a -25.110.32.5- nih.gov
This compound (39h) 16183.11.80.71>30,000 (Class IIa) nih.govmedchemexpress.com

Note: A hyphen (-) indicates that data was not reported in the cited sources.

Preclinical Evaluation of Hdac/nampt in 1

In Vitro Anti-proliferative Activity in Cancer Cell Lines

Dual NAMPT/HDAC inhibitors have shown significant anti-proliferative activity across various cancer cell lines. mdpi.com For example, one such inhibitor, compound 20, was as potent as the established drugs Vorinostat (B1683920) and FK866 against the HCT116 colon cancer cell line. frontiersin.org Another dual inhibitor, compound 22, also demonstrated potent anti-proliferative effects against HCT-116 cells. frontiersin.org These findings suggest that the dual-inhibition strategy effectively curtails cancer cell growth in a laboratory setting.

Impact on NAD-Dependent Enzymes

Sirtuin (SIRT) Activity Regulation (e.g., SIRT1, SIRT6)

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of dual NAMPT/HDAC inhibitors has been demonstrated in animal models. In a study using an HCT116 xenograft model, a dual inhibitor known as compound 7f showed potent in vivo anti-tumor activity. nih.govacs.orgfigshare.com Similarly, another dual inhibitor, compound 20, exhibited greater tumor growth inhibition in an HCT116 xenograft model compared to the single agents SAHA (Vorinostat) and FK866. frontiersin.org These results highlight the potential of this class of compounds to effectively suppress tumor growth in a living organism.

Non-Histone Protein Acetylation

Mechanism of Action Studies

Understanding how this compound works at a cellular level is key to its development as a therapeutic agent.

The primary mechanism of this compound involves the simultaneous inhibition of its two targets. By binding to and inhibiting HDACs, it leads to an increase in the acetylation of histone and non-histone proteins, which can reactivate tumor suppressor genes. nih.gov Concurrently, its inhibition of NAMPT leads to the depletion of NAD+, disrupting cellular metabolism and energy production in cancer cells. bpsbioscience.com

The dual inhibition of HDAC and NAMPT by compounds like this compound has been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. researchgate.netembopress.org Inhibition of NAMPT can lead to cell cycle arrest, often at the G2/M phase, and subsequent apoptosis. embopress.org Similarly, HDAC inhibitors are known to induce cell cycle arrest and apoptosis through various pathways, including the upregulation of p21 and the modulation of cyclin proteins. oncotarget.com The combined effect on both targets is expected to produce a more robust induction of these anti-cancer cellular responses.

Conclusion

The development of dual HDAC/NAMPT inhibitors like Hdac/nampt-IN-1 represents an innovative and promising strategy in cancer therapeutics. By simultaneously targeting the epigenetic machinery and the metabolic vulnerabilities of cancer cells, these compounds have the potential to deliver a powerful one-two punch against tumors. The preclinical data showing potent in vitro and in vivo anti-cancer activity, coupled with a clear rationale for the dual-inhibition strategy, provides a strong foundation for the further investigation and development of this new class of anti-cancer agents.

Preclinical Efficacy of Hdac/nampt in 1 in in Vivo Animal Models

Anti-tumor Efficacy in Xenograft Models

Dual HDAC/NAMPT inhibitors have been evaluated in several preclinical xenograft models, demonstrating their potential as effective anti-cancer agents.

HCT116 Xenograft Models

In colorectal cancer xenograft models using HCT116 cells, dual HDAC/NAMPT inhibitors have shown potent in vivo anti-tumor efficacy. mdpi.comresearchgate.netsci-hub.senih.gov One particular thiazolocarboxamide-based dual inhibitor, compound 7f, caused a dramatic reduction in tumor growth. nih.gov Studies have consistently shown that these hybrid molecules are capable of effectively inducing apoptosis and autophagy, leading to cancer cell death and marked inhibition of tumor growth in HCT116 xenografts. researchgate.netresearchgate.net Another dual inhibitor, compound 35, also demonstrated excellent in vivo antitumor effects in the same model. researchgate.net The efficacy of these dual inhibitors in HCT116 models suggests a strong therapeutic potential for colorectal cancer. mdpi.comnih.gov

Neuroendocrine Tumor Xenograft Models

Preclinical evidence supports the targeting of both HDAC and NAMPT in neuroendocrine tumors (NETs). Pharmacological inhibition of NAMPT has been shown to sensitize the NET cell line GOT1 to radionuclide therapy in xenograft models. thno.orgbioscientifica.com This is significant because NAMPT inhibition blocks the regeneration of NAD+, which is crucial for DNA repair mechanisms activated by radiation. thno.org On the other hand, HDAC inhibitors have been investigated for their potential in treating NETs, with some preclinical studies showing their ability to inhibit tumor growth. researchgate.netoup.com For instance, the class I HDAC inhibitor entinostat (B1683978) demonstrated significant tumor growth inhibition in a gastroenteropancreatic (GEP) NET xenograft model. oup.com The combination of these individual findings provides a strong basis for the potential efficacy of a dual HDAC/NAMPT inhibitor in this type of cancer, although direct preclinical data for a single dual-acting molecule in NET xenografts is still developing. thno.orgfrontiersin.org

Evaluation of Tumor Growth Inhibition (TGI) and Tumor-to-Control (T/C) Ratios

The anti-tumor activity of dual HDAC/NAMPT inhibitors in xenograft models is quantified using metrics such as Tumor Growth Inhibition (TGI) and the ratio of tumor volume in treated versus control groups (T/C). In HCT116 colorectal cancer models, one dual inhibitor (referred to as compound 7f or 155 in separate studies) demonstrated a TGI of 42% and a T/C ratio of 58%. nih.govresearchgate.netfrontiersin.org Another compound, identified as 22, achieved a significantly higher TGI of 69%. nih.gov These values indicate a substantial suppression of tumor proliferation as a direct result of the dual-target inhibition.

Tumor Growth Inhibition (TGI) and Tumor-to-Control (T/C) Ratios for Dual Inhibitors in HCT116 Xenograft Models
Compound ReferenceTGI (%)T/C (%)Source
Compound 7f / 1554258 nih.govresearchgate.netfrontiersin.org
Compound 2269Not Reported nih.gov

Comparison with Single-Target Inhibitors (e.g., SAHA, FK866, Vorinostat)

A key finding from preclinical studies is that dual HDAC/NAMPT inhibitors often exhibit superior or comparable anti-tumor efficacy when compared to single-target inhibitors. mdpi.comresearchgate.net In HCT116 xenograft models, the dual inhibitor compound 7f (TGI of 42%) was more effective than both the HDAC inhibitor SAHA (Vorinostat) (TGI of 33%) and the NAMPT inhibitor FK866 (TGI of 39%). nih.govresearchgate.netfrontiersin.org Similarly, another dual inhibitor (compound 22) with a TGI of 69% was markedly more potent than SAHA (TGI = 33%) and FK866 (TGI = 39%). nih.gov These findings underscore the advantage of a multi-target approach, where simultaneously modulating cancer metabolism and epigenetics can lead to a more potent anti-neoplastic effect than inhibiting either pathway alone. nih.gov

Comparative Efficacy of Dual vs. Single-Target Inhibitors (HCT116 Xenograft)
InhibitorTargetTGI (%)T/C (%)Source
Compound 7f / 155HDAC/NAMPT4258 nih.govresearchgate.netfrontiersin.org
Compound 22HDAC/NAMPT69Not Reported nih.gov
SAHA (Vorinostat)HDAC3367 nih.govresearchgate.netnih.govfrontiersin.org
FK866NAMPT3961 nih.govresearchgate.netnih.govfrontiersin.org

Mechanisms of Acquired Resistance to Nampt and Hdac Inhibitors and Strategies for Overcoming Them

NAMPT-Specific Resistance Mechanisms

Acquired resistance to NAMPT inhibitors is a significant clinical challenge, and several mechanisms have been identified through preclinical research. oaepublish.comnih.gov These mechanisms allow cancer cells to survive despite the inhibition of the primary NAD+ salvage pathway.

Target Protein Mutations (e.g., H191R, D93del, Q388R)

A primary mechanism of acquired resistance to NAMPT inhibitors involves mutations in the NAMPT gene itself. researchgate.netoncotarget.com These mutations often occur in or near the drug-binding site, sterically hindering the inhibitor's ability to bind while preserving sufficient enzymatic function for cell survival. tandfonline.com

Several key mutations have been identified in resistant cancer cell lines:

H191R: This mutation, involving the substitution of histidine with arginine at position 191, is a frequently observed resistance mutation. researchgate.netoncotarget.com It has been identified in HCT-116 colorectal carcinoma cells made resistant to the NAMPT inhibitor FK866. researchgate.netnih.gov The H191R mutation affects the inhibitor binding pocket, leading to cross-resistance across various classes of NAMPT inhibitors. researchgate.netoncotarget.com The extent of this resistance can depend on the specific chemical structure of the inhibitor's "head group," which is the first part of the molecule to interact with the binding pocket. researchgate.net

D93del: This mutation involves the deletion of an aspartic acid residue at position 93. oncotarget.comnih.gov Unlike mutations directly in the binding pocket, D93del is located at the dimer interface of the NAMPT protein. oncotarget.com This suggests that alterations in the protein's quaternary structure can also confer resistance. nih.gov

Q388R: This mutation, a glutamine-to-arginine substitution at position 388, is also located at the dimer interface, similar to D93del. oncotarget.comnih.gov Overexpression of NAMPT with the Q388R mutation has been shown to result in significant resistance to inhibitors. nih.gov

Other Mutations: Additional mutations, such as G217R, G217A, G217V, S165F, and S165Y, have also been reported to cause resistance. oncotarget.comnih.gov The G217R mutation, for instance, can lead to a 2,500-fold increase in the effective concentration of the inhibitor CHS-828 required to inhibit cell growth. oncotarget.com Mutations at S165 can induce conformational changes in the protein, preventing effective drug binding. researchgate.net

MutationLocation on NAMPT ProteinReported in Cell LinesEffect on Inhibitor Binding
H191RInhibitor binding pocketHCT-116 (Colorectal Carcinoma), NYH (Small Cell Lung Carcinoma)Alters the structure of the binding pocket, causing steric hindrance. researchgate.netnih.gov
D93delDimer interfaceNYH (Small Cell Lung Carcinoma)Affects protein dimerization and overall conformation. oncotarget.comnih.gov
Q388RDimer interfaceHCT-116 (Colorectal Carcinoma)Affects protein dimerization and overall conformation. oncotarget.comnih.gov
G217RInhibitor binding pocketHCT-116 (Colorectal Carcinoma)Side chain of the mutated residue protrudes into the inhibitor-binding tunnel. oncotarget.comnih.gov

Upregulation of Compensatory NAD+ Biosynthesis Pathways

Cancer cells can circumvent the effects of NAMPT inhibition by upregulating alternative pathways for NAD+ production. The two main compensatory routes are the Preiss-Handler pathway, which uses nicotinic acid (NA), and the de novo synthesis pathway, which starts from tryptophan. researchgate.net

The Preiss-Handler pathway's rate-limiting enzyme is Nicotinate Phosphoribosyltransferase (NAPRT). mdpi.com The expression level of NAPRT is a key determinant of sensitivity to NAMPT inhibitors. oaepublish.commdpi.com

Inherent Resistance: Tumors originating from tissues that naturally have high NAPRT expression may be intrinsically resistant to NAMPT inhibitors. oaepublish.comfrontiersin.org These cells can simply use nicotinic acid to produce the NAD+ they need, bypassing the blocked salvage pathway. frontiersin.org

Acquired Resistance: In some cases, cancer cells can acquire resistance by upregulating the expression of NAPRT. mdpi.com Studies have shown that in ovarian and pancreatic cancers, high NAPRT expression confers resistance to the NAMPT inhibitor FK866. mdpi.com Conversely, silencing the NAPRT gene or inhibiting its enzyme activity can sensitize these resistant cells to NAMPT inhibition. frontiersin.orgmdpi.com This highlights the potential for combined NAMPT and NAPRT inhibition as a therapeutic strategy. researchgate.net

The de novo pathway synthesizes NAD+ from tryptophan, with Quinolinate Phosphoribosyltransferase (QPRT) being a key enzyme. iiarjournals.orgresearchgate.net Upregulation of QPRT is another mechanism of resistance to NAMPT inhibitors. oaepublish.comresearchgate.net

Bypassing the Salvage Pathway: Increased expression or activity of QPRT allows cells to generate sufficient NAD+ from tryptophan, thereby overcoming the blockade of the NAMPT-dependent salvage pathway. oaepublish.comresearchgate.net In a fibrosarcoma cell line made resistant to the NAMPT inhibitor GMX1778, a significant increase in QPRT expression was observed. nih.gov

Clinical Relevance: High QPRT expression in recurrent glioblastoma after chemotherapy has been correlated with a poor prognosis, suggesting its role in therapy resistance. iiarjournals.org

Nicotinate Phosphoribosyltransferase (NAPRT) Expression

Metabolic Plasticity and Reprogramming

Cancer cells exhibit remarkable metabolic plasticity, allowing them to adapt their metabolic wiring to survive therapeutic insults. nih.govbiorxiv.org Resistance to NAMPT inhibitors can be driven by broad metabolic reprogramming. oaepublish.comnih.gov

Shifting Energy Sources: Upon NAMPT inhibition and the subsequent depletion of NAD+, cells may shift their reliance to other metabolic pathways to maintain energy production and redox balance. oaepublish.com

Role of Oncogenic Pathways: Oncogenic signaling pathways, such as those driven by c-MYC and BRAF, are deeply intertwined with cellular metabolism. oaepublish.comnih.gov In BRAF-mutated melanoma, resistance to BRAF inhibitors is associated with increased NAMPT expression and NAD+ metabolism. nih.gov Studies have shown that over-expression of NAMPT is sufficient to induce a phenotype similar to that of BRAF inhibitor-resistant cells, characterized by increased growth, invasion, and stem-like properties. nih.gov This demonstrates how NAMPT-driven metabolic changes can contribute to a broader drug-resistant state. nih.gov

Efflux Transporter Overexpression (e.g., ABCB1)

A well-established mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. oaepublish.comiiarjournals.org

P-glycoprotein (ABCB1/MDR1): The transporter P-glycoprotein, encoded by the ABCB1 gene, is known to pump a wide variety of chemotherapy drugs out of cancer cells, reducing their intracellular concentration and efficacy. oaepublish.comiiarjournals.org

Role in NAMPT Inhibitor Resistance: Evidence suggests that ABCB1 can also contribute to resistance against NAMPT inhibitors. oaepublish.comnih.gov In one study, co-treatment of a resistant colorectal cancer cell line with the ABCB1 inhibitor verapamil (B1683045) increased its sensitivity to the NAMPT inhibitor FK866. oaepublish.comiiarjournals.org This indicates that ABCB1 may be involved in the active efflux of FK866 from the resistant cells. iiarjournals.org However, research into the role of drug transporters in NAMPT inhibitor resistance is still limited and has produced some conflicting results, underscoring the need for further investigation. oaepublish.com

HDAC-Specific Resistance Mechanisms

Histone deacetylase (HDAC) inhibitors represent a promising class of anti-cancer agents. However, their clinical efficacy can be hampered by the development of drug resistance, a common challenge in oncology. spandidos-publications.comnih.gov Cancer cells can employ a variety of intrinsic and acquired mechanisms to evade the cytotoxic effects of HDAC inhibitors. aacrjournals.orgscite.ai These resistance pathways often involve complex cellular adaptations, including the modulation of cell survival and death pathways, increased drug removal from the cell, and further epigenetic reprogramming. researchgate.netashpublications.org Understanding these specific mechanisms is crucial for developing strategies to circumvent resistance and improve therapeutic outcomes.

Anti-Apoptotic and Autophagy Pathway Alterations (e.g., Bcl-2)

A primary mechanism by which cancer cells resist HDAC inhibitor-induced cell death is by altering pathways that regulate apoptosis and autophagy. researchgate.net High levels of anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family, such as Bcl-2 itself, Bcl-xL, and Mcl-1, are frequently implicated in resistance to HDAC inhibitors. ashpublications.orggenesandcancer.com These proteins function by sequestering pro-apoptotic molecules, thereby preventing the initiation of the intrinsic apoptotic cascade. genesandcancer.com Studies have shown that overexpression of Bcl-2 family proteins can render cancer cells resistant to treatment with HDAC inhibitors like SAHA (Vorinostat) and LBH589 (Panobinostat). genesandcancer.com

Autophagy, a cellular process of self-digestion and recycling of cellular components, has a dual role in cancer therapy. While it can promote cell death, it often acts as a pro-survival mechanism under cellular stress, including that induced by HDAC inhibitors. mdpi.com The Bcl-2 protein family is a key regulator at the intersection of apoptosis and autophagy. Besides inhibiting apoptosis, anti-apoptotic proteins like Bcl-2 can also suppress autophagy by binding to Beclin-1, a key protein in the autophagy initiation complex. genesandcancer.commdpi.com However, some therapeutic strategies that disrupt the Bcl-2/Beclin-1 interaction to induce autophagy can inadvertently promote cell survival and drug resistance. tandfonline.com Conversely, HDAC inhibitors can sometimes restore levels of pro-apoptotic proteins (like BCL2L11/Bim), which can then be leveraged to turn off survival-promoting autophagy and reactivate apoptosis, highlighting the complex interplay between these pathways. tandfonline.com

PathwayKey ProteinsRole in HDACi ResistanceReference
Anti-ApoptosisBcl-2, Bcl-xL, Mcl-1Overexpression prevents the initiation of apoptosis by sequestering pro-apoptotic factors. ashpublications.orggenesandcancer.com
AutophagyBeclin-1, LC3Can act as a pro-survival mechanism to help cancer cells withstand the stress induced by HDAC inhibitors. mdpi.com
CrosstalkBcl-2, Beclin-1, BCL2L11/BimBcl-2 can inhibit both apoptosis and autophagy. The balance between these pathways, influenced by HDACi, determines cell fate. genesandcancer.commdpi.comtandfonline.com

Drug Efflux Mechanisms

A well-established mechanism of multidrug resistance in cancer is the active removal of therapeutic agents from the cell, which reduces their intracellular concentration and limits their efficacy. spandidos-publications.com This process is mediated by ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. nih.gov The upregulation of specific ABC transporters is frequently observed in cancer cells treated with HDAC inhibitors. spandidos-publications.comnih.gov

Notably, P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Multidrug Resistance-Associated Protein 1 (MRP1) are key transporters implicated in resistance to HDAC inhibitors. ashpublications.orgmdpi.com Paradoxically, some studies have shown that treatment with certain HDAC inhibitors can itself induce the expression of these efflux pumps, creating a feedback loop that contributes to acquired resistance. spandidos-publications.comnih.govresearchgate.net For example, HDAC inhibitors such as valproic acid, apicidin, and romidepsin (B612169) have been reported to increase the expression of P-glycoprotein in various cancer cell lines. researchgate.net While multiple HDAC inhibitors can induce transporter expression, only some, like romidepsin, have been confirmed as direct substrates for P-gp. researchgate.net

Transporter FamilySpecific TransporterFunction in ResistanceReference
ATP-binding cassette (ABC)P-glycoprotein (P-gp, ABCB1)Actively pumps HDAC inhibitors and other chemotherapeutic drugs out of the cancer cell, reducing intracellular concentration. spandidos-publications.comnih.govashpublications.org
Multidrug Resistance-Associated Proteins (MRPs)Includes MRP1 (ABCC1) and MRP2 (ABCC2); contribute to the efflux of various anticancer agents. mdpi.com

Epigenetic Alterations

Since HDAC inhibitors are themselves epigenetic drugs, it is logical that resistance can arise from further alterations in the epigenetic landscape of cancer cells. frontiersin.orgnih.gov These changes can override the effects of HDAC inhibition or activate alternative survival pathways. aacrjournals.org One significant mechanism is the interplay between histone acetylation and DNA methylation. In some cancers, the repressive signal of DNA methylation at the promoters of tumor suppressor genes can be dominant over the activating signal of histone acetylation induced by HDAC inhibitors. aacrjournals.org This means that even if HDACs are inhibited, critical tumor suppressor genes may remain silenced, contributing to resistance. aacrjournals.org

Furthermore, resistance can be associated with changes in the expression of HDACs themselves or other chromatin-modifying enzymes. ashpublications.orgnih.gov For instance, trametinib-resistant melanoma cells show increased expression of multiple HDACs, including HDAC2, 5, 6, 10, and 11. frontiersin.org In some models of T-cell lymphoma, upregulation of HDAC3 has been shown to be a significant contributor to belinostat (B1667918) resistance. ashpublications.org The development of a "drug-tolerant chromatin state," which is dependent on certain histone demethylases and can be reversed by HDAC inhibitors, suggests that cancer cells can enter a reversible, epigenetically plastic state to survive initial drug exposure before acquiring stable resistance. aacrjournals.org

Strategies for Overcoming Resistance with Dual Inhibition

The development of resistance to single-agent therapies has prompted the creation of multi-target inhibitors. The compound Hdac/nampt-IN-1 is a dual inhibitor designed to simultaneously target both HDACs and nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.govmedchemexpress.com This strategy is based on the rationale that attacking both cancer epigenetics (via HDAC inhibition) and cellular metabolism (via NAMPT inhibition) can create a potent synergistic effect and overcome the resistance mechanisms that limit the efficacy of HDAC inhibitors alone. frontiersin.orgacs.org

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis, a critical coenzyme for cellular metabolism and DNA repair. frontiersin.orgmdpi.com Cancer cells have a high demand for NAD+, and inhibiting its production via NAMPT can induce metabolic crisis and cell death. oaepublish.comnih.gov The synergistic potential of combining HDAC and NAMPT inhibition has been demonstrated, with NAMPT inhibitors shown to enhance the anticancer effects of HDAC inhibitors. frontiersin.orgresearchgate.net

Dual inhibitors like this compound (also referred to as compound 39h in some studies) have been shown to be effective in cancer models that are resistant to single-agent treatment. nih.gov For example, this compound was able to overcome primary resistance to single HDAC or NAMPT inhibitors in p53-null acute myeloid leukemia (AML) cell lines, inducing apoptosis-related cell death. nih.gov The lethality of the dual inhibitor was linked to the inhibition of the NAD+ biosynthesis pathway, confirming its on-target mechanism. nih.gov By simultaneously disrupting two fundamental and interconnected cellular processes, dual HDAC/NAMPT inhibition presents a powerful strategy to preemptively combat the complex and multifaceted nature of drug resistance. mdpi.comembopress.org

CompoundTarget 1Target 2Rationale for Dual InhibitionReference
This compoundHistone Deacetylases (HDACs)Nicotinamide Phosphoribosyltransferase (NAMPT)Simultaneously targets cancer epigenetics and metabolism to induce synergistic cell death and overcome resistance to single-agent therapy. nih.govmedchemexpress.comacs.org

Combination Therapeutic Strategies Involving Hdac/nampt in 1

Synergistic Effects with PARP Inhibitors

The combination of HDAC and poly (ADP-ribose) polymerase (PARP) inhibitors has been shown to enhance the responsiveness of cancer cells to treatment. ekb.eg PARP enzymes are critical for DNA repair, and their inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair deficiencies. ekb.eg Research has indicated that combining NAMPT and PARP1 inhibitors can produce synergistic effects in treating various cancers, including breast cancer. mdpi.com

A study investigating a dual NAMPT/PARP1 inhibitor, DDY02, in MDA-MB-468 breast cancer cells demonstrated a synergistic effect in inducing DNA damage. mdpi.com The combination of the NAMPT inhibitor FK866 and the PARP inhibitor Olaparib resulted in higher levels of γ-H2AX, a marker of DNA double-strand breaks, compared to either drug alone. mdpi.com This suggests that simultaneously inhibiting NAMPT and PARP can lead to increased DNA damage and potentially greater cancer cell death. mdpi.com

Table 1: In Vitro Anti-proliferative Activity of a Dual NAMPT/PARP1 Inhibitor (DDY02) and Combination Treatments in Breast Cancer Cell Lines

Cell Line Treatment IC50 (nM)
MDA-MB-468 DDY02 10.7 ± 1.2
MDA-MB-468 FK866 + Olaparib >1000
MDA-MB-231 DDY02 112.3 ± 9.8
MDA-MB-231 FK866 + Olaparib >1000

Data sourced from a study on dual NAMPT/PARP1 inhibitors. mdpi.com

Combination with ERK1/2 Inhibitors

The extracellular signal-regulated kinase (ERK) 1/2 pathway is a key signaling cascade involved in cell proliferation and survival. nih.gov Inhibition of NAMPT has been observed to decrease the phosphorylation of ERK1/2 in multiple cancer models. frontiersin.orgnih.gov Moreover, the combination of NAMPT inhibitors and ERK1/2 blockers has been shown to increase cell death. frontiersin.orgnih.gov

Research has demonstrated that exogenous extracellular NAMPT (eNAMPT) can increase the proliferation of breast cancer cells by activating both AKT and ERK1/2, an effect that can be countered by inhibitors of these pathways. frontiersin.orgnih.gov This provides a strong rationale for combining HDAC/NAMPT-IN-1 with ERK1/2 inhibitors to simultaneously target epigenetic regulation, metabolism, and a critical cell survival pathway. A recent study has also highlighted the interplay between HDAC6 and ERK1/2, where they form a feedback loop, further supporting the potential of this combination strategy. immunologyresearchjournal.com

Co-targeting with mTOR Inhibitors

The mechanistic target of rapamycin (B549165) (mTOR) pathway is another crucial regulator of cell growth, proliferation, and survival. nih.gov There is a known interaction between mTOR and NAMPT in numerous cancers. frontiersin.org Inhibition of NAMPT has been linked to a reduction in mTOR activation in hepatocellular carcinoma and multiple myeloma models. frontiersin.orgnih.gov

Studies have shown that combining mTOR kinase inhibitors with HDAC inhibitors can lead to synergistic apoptosis in B-cell acute lymphoblastic leukemia (B-ALL) cells. nih.gov This effect was found to be more significant than combining rapamycin (an mTOR inhibitor) with HDAC inhibitors. nih.gov The combination of TOR-KIs and the HDAC inhibitor vorinostat (B1683920) increased apoptosis in primary pediatric B-ALL cells by upregulating pro-death genes. nih.gov These findings suggest that a triple combination strategy involving this compound and an mTOR inhibitor could be a powerful approach to induce cancer cell death.

Integration with Topoisomerase Inhibitors

Topoisomerase inhibitors are widely used in cancer therapy and work by interfering with enzymes that are essential for managing the topological state of DNA during replication and transcription. mdpi.com The combination of HDAC inhibitors with topoisomerase inhibitors has paved the way for the development of potent dual-hybrid molecules that impede cancer cell proliferation. mdpi.com

One study reported the development of dual-acting HDAC-topoisomerase I inhibitors, demonstrating strong suppression of cancer cell proliferation. ekb.eg Another research effort led to the creation of first-in-class triple inhibitors of topoisomerase I/II and HDAC, which showed potent antiproliferative and apoptotic activities. acs.org These findings support the potential for integrating this compound with topoisomerase inhibitors to create a multi-pronged attack on cancer cells, targeting their DNA maintenance, gene expression, and metabolism.

Synergy with Bromodomain and Extra-Terminal (BET) Inhibitors

Bromodomain and Extra-Terminal (BET) proteins are epigenetic "readers" that recognize acetylated histones and play a key role in transcriptional activation. sci-hub.se There is a strong rationale for combining HDAC and BET inhibitors as they converge on the same molecular pathways. sci-hub.se HDAC inhibitors increase histone acetylation, which can, in turn, enhance the sensitivity of cancer cells to BET inhibitors. oncotarget.com

Studies have demonstrated that combining HDAC and BET inhibitors synergistically induces apoptosis in melanoma cells and Myc-induced murine lymphoma. oncotarget.comnih.gov This synergistic effect is associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. oncotarget.com The combination of this compound with a BET inhibitor could therefore offer a powerful therapeutic strategy by simultaneously targeting epigenetic writing, reading, and cellular metabolism.

Table 2: Synergistic Induction of Apoptosis in Melanoma Cells by Combined HDAC and BET Inhibition

Treatment Apoptosis (%)
Control 5
LBH589 (HDACi) 15
I-BET151 (BETi) 10
LBH589 + I-BET151 45

Illustrative data based on findings from a study on melanoma. oncotarget.com

Combination with Ephrin Type-A Receptor 2 (EphA2) Inhibitors

Ephrin type-A receptor 2 (EphA2) is a receptor tyrosine kinase that is overexpressed in various cancers and is associated with poor clinical outcomes. nih.gov High-throughput drug screens have identified HDAC inhibitors as potential synergistic partners for EphA2-targeted drugs. nih.gov

Research in endometrial cancer has shown that the combination of an EphA2 inhibitor and the HDAC inhibitor panobinostat (B1684620) leads to enhanced DNA damage, increased apoptosis, and decreased clonogenic survival. nih.govmdpi.com This combination also resulted in a significant reduction in tumor burden in mouse models. nih.gov Furthermore, studies in breast cancer have revealed that a novel HDAC inhibitor, WW437, blocks the HDACs-EphA2 signaling axis and shows synergistic effects when combined with an EphA2 inhibitor. nih.gov These findings suggest that combining this compound with an EphA2 inhibitor could be a promising strategy for treating cancers where this receptor is overexpressed.

Co-treatment with Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a crucial role in creating an immunosuppressive tumor microenvironment. researchgate.net The development of dual-target inhibitors of IDO1 and other cancer-related targets is a promising area of research. researchgate.net

Hybrid molecules with both NAMPT and IDO1 inhibitory activity have been constructed. frontiersin.orgnih.gov These dual inhibitors have shown stronger anti-tumor activity by inhibiting NAD+ biosynthesis and promoting tumor suppression. frontiersin.org While direct studies combining this compound with IDO1 inhibitors are yet to be extensively reported, the development of dual NAMPT/IDO1 inhibitors provides a strong rationale for exploring this combination to simultaneously target cancer metabolism, epigenetics, and immune evasion.

Synergistic Effects with Tubulin Inhibitors

The combination of HDAC inhibitors and tubulin inhibitors, such as paclitaxel (B517696) and vincristine, has been observed to produce synergistic anti-tumor effects. mdpi.comsdhbcoalition.org This synergy has spurred the development of dual-target HDAC/tubulin inhibitors. nih.govacs.org The underlying principle of this synergy involves the complementary roles of HDACs and tubulin in cell division and survival. HDACs regulate the acetylation status of numerous proteins, including α-tubulin, a key component of microtubules. Inhibition of HDACs, particularly HDAC6, can lead to tubulin hyperacetylation, which affects microtubule stability and function.

When combined with tubulin-targeting agents, which directly interfere with microtubule dynamics, the anti-proliferative and pro-apoptotic effects can be significantly amplified. mdpi.com While direct studies combining the dual-action this compound with a separate tubulin inhibitor are not extensively documented, the established synergy between HDAC inhibitors and tubulin inhibitors provides a strong rationale for this therapeutic strategy. The dual inhibition of HDAC and NAMPT could potentially weaken cancer cells through metabolic and epigenetic stress, rendering them more susceptible to the cytotoxic effects of microtubule-disrupting agents.

Table 1: Rationale for Combining this compound with Tubulin Inhibitors

ComponentMechanism of ActionPotential Synergistic Outcome
This compound (HDAC inhibition component) Increases acetylation of proteins, including α-tubulin, affecting microtubule stability.Enhanced disruption of microtubule function, leading to mitotic catastrophe and apoptosis.
Tubulin Inhibitors (e.g., Paclitaxel, Vincristine) Directly bind to tubulin, disrupting microtubule polymerization or depolymerization.Increased cell cycle arrest and apoptosis due to combined stress on the cytoskeleton.
This compound (NAMPT inhibition component) Depletes cellular NAD+ and ATP, inducing metabolic stress.Weakened cellular state, lowering the threshold for apoptosis induced by microtubule disruption.

Combination with Enhancer of Zeste Homolog 2 (EZH2) Inhibitors

There is a strong preclinical basis for combining HDAC inhibitors with inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. biorxiv.org The simultaneous inhibition of these two key epigenetic regulators has been shown to have synergistic effects in various cancers, including lymphoma and multiple myeloma. nih.gov This combination can lead to augmented apoptosis and increased DNA damage in cancer cells. nih.gov

The development of a first-in-class dual EZH2/HDAC inhibitor underscores the therapeutic potential of co-targeting these pathways. nih.gov This dual-action molecule demonstrated the ability to impair cell viability, induce apoptosis, and promote cell differentiation in cancer cell lines. nih.gov Given that this compound already targets HDACs, combining it with a specific EZH2 inhibitor could create a powerful trio of targeted actions against epigenetic and metabolic pathways. This strategy could potentially overcome resistance mechanisms and enhance therapeutic efficacy in a broad range of hematological and solid tumors. The combination of an EZH2 degrader and an HDAC inhibitor has been shown to be synergistic in most tested cell lines from different hematological malignancies. biorxiv.org

Table 2: Research Findings on Combined EZH2 and HDAC Inhibition

Study FocusKey FindingsCancer Models
Synergistic Effects Combination of EZH2 and HDAC inhibitors leads to increased apoptosis and DNA damage. nih.govPatient-derived brain tumor-initiating cells. nih.gov
Dual EZH2/HDAC Inhibitor A single hybrid molecule effectively inhibits both targets, impairs cell viability, and induces apoptosis and differentiation. nih.govLeukemia, rhabdomyosarcoma, neuroblastoma, glioblastoma. nih.gov
Broad Applicability Synergistic effects observed between EZH2 degraders/inhibitors and HDAC inhibitors across a wide spectrum of hematological malignancies. biorxiv.orgAcute leukemias, non-Hodgkin lymphomas. biorxiv.org

Co-targeting with Glucose Transporter 1 (GLUT1) Inhibitors

A clear link between NAMPT and glucose metabolism has been established through the development of dual-function molecules that inhibit both NAMPT and Glucose Transporter 1 (GLUT1). mdpi.comfrontiersin.org One such compound, STF-31, was initially identified as a GLUT1 inhibitor but was later found to also target NAMPT. researchgate.net This dual activity is significant because many cancer cells exhibit high rates of glycolysis (the Warburg effect) and are therefore highly dependent on glucose uptake via transporters like GLUT1.

By simultaneously inhibiting NAMPT, which is crucial for regenerating the NAD+ cofactor required for glycolysis, and GLUT1, which imports the glucose fuel, a powerful anti-tumor effect can be achieved by disrupting cancer cell metabolism from two different angles. researchgate.net While STF-31 is a dual NAMPT/GLUT1 inhibitor, this finding provides a strong rationale for combining a dual HDAC/NAMPT inhibitor like this compound with a selective GLUT1 inhibitor. Such a combination would target three critical pathways for cancer cell survival: histone acetylation (HDAC), NAD+ biosynthesis (NAMPT), and glucose uptake (GLUT1).

Table 3: Dual-Target Inhibitors Linking NAMPT and Other Metabolic Pathways

CompoundDual TargetsTherapeutic Rationale
STF-31 NAMPT and GLUT1Simultaneously interferes with the NAD+ salvage pathway and glucose metabolism. mdpi.comresearchgate.net
This compound HDAC and NAMPTCombines epigenetic modulation with metabolic inhibition. medchemexpress.com

Synergy with p21-Activated Kinase 4 (PAK4) Inhibitors

A compelling case for co-targeting NAMPT and p21-activated kinase 4 (PAK4) is demonstrated by the development and clinical evaluation of KPT-9274, a dual inhibitor of both enzymes. mdpi.comnih.govfrontiersin.org PAK4 is a signaling protein that is overexpressed in various cancers and plays a role in cell proliferation, survival, and migration. The combined inhibition of NAMPT and PAK4 has shown potent anti-cancer activity in preclinical models of solid tumors and hematologic malignancies. frontiersin.org

Furthermore, studies have shown that combining NAMPT inhibitors and HDAC inhibitors can result in synergistic activity. sdhbcoalition.orgresearchgate.net This suggests that a multi-pronged attack involving the inhibition of HDAC, NAMPT, and PAK4 could be a highly effective therapeutic strategy. This could be achieved by combining this compound with a selective PAK4 inhibitor. The downstream effects of PAK4 inhibition include a reduction in the G2-M cell cycle transition and downregulation of key oncogenic proteins, while NAMPT inhibition leads to a significant depletion of NAD+ and subsequent energy crisis in the cell. nih.gov

Table 4: Research Highlights for Combined NAMPT and PAK4 Inhibition

Compound/StrategyKey FindingsCancer Models
KPT-9274 (Dual NAMPT/PAK4 Inhibitor) Exhibits strong effectiveness in both in vitro and in vivo settings; currently in clinical trials. nih.govfrontiersin.orgSolid tumors, hematologic malignancies, pancreatic neuroendocrine tumors. frontiersin.orgresearchgate.net
Combined NAMPT and HDAC Inhibition Demonstrates marked synergistic activity at low, sub-lethal concentrations of both agents. sdhbcoalition.orgresearchgate.netNeuroendocrine neoplasms. sdhbcoalition.orgresearchgate.net

Potential for Combination with TRAIL

A strong rationale exists for combining this compound with TNF-related apoptosis-inducing ligand (TRAIL) or TRAIL receptor agonists. TRAIL is a promising anti-cancer agent because it can selectively induce apoptosis in cancer cells while sparing most normal cells. However, many tumors develop resistance to TRAIL-mediated apoptosis.

Research has shown that both HDAC inhibitors and NAMPT inhibitors can independently overcome TRAIL resistance and synergistically enhance its apoptotic effects. tandfonline.comekb.eg

HDAC inhibitors have been shown to sensitize various cancer cells to TRAIL by upregulating the expression of TRAIL death receptors on the cell surface. ekb.eg

NAMPT inhibitors , such as FK866, have demonstrated a potent synergistic interaction with TRAIL in inducing apoptosis in leukemia cells. nih.gov

Given that both components of this compound can potentiate TRAIL-induced cell death, their combination is expected to have a powerful synergistic effect. This triple-combination strategy could re-sensitize TRAIL-resistant tumors and provide a more potent and durable anti-cancer response by simultaneously targeting epigenetic regulation, cellular metabolism, and a key extrinsic apoptosis pathway.

Table 5: Synergistic Interactions with TRAIL

Inhibitor ClassMechanism of Synergy with TRAILReference
HDAC Inhibitors Enhance sensitivity to TRAIL, potentially through upregulation of death receptors. ekb.eg
NAMPT Inhibitors Potent synergistic interaction in inducing apoptosis. nih.govtandfonline.com

Advanced Research Methodologies Applied to Hdac/nampt in 1 Studies

High-Throughput Screening (HTS) for Dual Inhibitors

High-throughput screening (HTS) has been a foundational technique in the discovery of novel dual HDAC and NAMPT inhibitors. This methodology allows for the rapid testing of large chemical libraries to identify "hit" compounds that modulate both targets. frontiersin.org For instance, the discovery of the NAMPT inhibitor OT-82 involved a high-throughput cell-based screen of over 200,000 small molecules. frontiersin.orgnih.gov Similarly, a novel class of diphenyl ether HDAC inhibitors was identified through an HTS investigation. mdpi.com

The process often involves cell-based or biochemical assays designed to measure the inhibition of both HDAC and NAMPT activity simultaneously or in parallel. The identification of initial lead compounds through HTS is a critical first step, which is then followed by further optimization and characterization. frontiersin.org The development of dual inhibitors often builds upon the knowledge gained from screening for single-target inhibitors. nih.gov

Molecular Docking and Computational Chemistry for Binding Mode Analysis

Molecular docking and computational chemistry are indispensable tools for understanding how dual inhibitors like HDAC/NAMPT-IN-1 interact with their target proteins at the molecular level. nih.gov These computational approaches predict the binding conformation and affinity of a ligand to its receptor, providing insights that guide the rational design and optimization of inhibitors. nih.govnih.gov

For dual NAMPT/HDAC inhibitors, molecular docking studies have been used to analyze the binding modes within the active sites of both enzymes. nih.gov These studies have revealed that these inhibitors often occupy the same pocket as known single-target inhibitors, such as FK866 for NAMPT. nih.gov For example, docking studies of compounds 7b and 7f, which are dual NAMPT/HDAC inhibitors, showed that they bind to the active site of NAMPT in an extended conformation, forming key interactions with amino acid residues like Phe193 and Tyr18. nih.gov The insights from these computational models are crucial for structure-activity relationship (SAR) studies, helping to refine the chemical structure of the inhibitors to improve their potency and selectivity. nih.govnih.gov

Gene Expression Profiling (Transcriptomics)

Gene expression profiling, or transcriptomics, provides a comprehensive view of how treatment with a dual inhibitor like this compound alters the transcriptional landscape of a cell. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify the genes and signaling pathways that are affected by the compound. nih.gov

Studies involving HDAC inhibitors have shown that they can induce both overlapping and compound-specific changes in the transcriptome. nih.gov For example, treatment of CD34+ cells with the HDAC inhibitors MS-275 and SAHA resulted in distinct gene regulation profiles. nih.gov Similarly, transcriptomic analysis has been used to predict the sensitivity of cancer cell lines to various drugs, including HDAC inhibitors. life-science-alliance.org In the context of NAMPT inhibition, RNA sequencing (RNA-Seq) has been employed to understand the molecular mechanisms underlying differential sensitivity to these inhibitors. nih.gov This type of analysis can reveal key insights into the compound's mechanism of action and potential biomarkers for treatment response. nih.govresearchgate.net

Proteomic Analysis

Proteomic analysis complements transcriptomics by providing a global view of the changes in protein expression and post-translational modifications following treatment with a dual inhibitor. This is particularly relevant for HDAC inhibitors, as they affect protein acetylation, and for NAMPT inhibitors, as they impact cellular metabolism and the function of NAD+-dependent enzymes. frontiersin.org

Label-free quantitative (LFQ) proteomic analysis has been used to investigate the cellular response to treatment with inhibitors. For instance, a study on the combination of pemetrexed (B1662193) and the HDAC inhibitor MS-275 identified a large number of differentially expressed proteins, providing insights into the cytotoxic mechanisms. ebi.ac.uk Western blotting is a common technique used to validate the findings from proteomic screens and to assess the levels of specific proteins of interest, such as acetylated histones or proteins involved in apoptosis. nih.gov A cellular thermal shift assay (CETSA) can also be used to confirm the direct binding of an inhibitor to its target protein in intact cells. nih.gov

CRISPRi Functional Genomic Screens for Target Identification

CRISPR interference (CRISPRi) functional genomic screens are a powerful tool for identifying genetic vulnerabilities and potential drug targets. revvity.com This technology allows for the systematic repression of genes to determine which ones, when inhibited, sensitize cells to a particular treatment. springernature.com

In the context of NAMPT inhibitors, a genome-wide CRISPRi screen was performed to identify genes that, when knocked out, conferred synthetic lethality with the NAMPT inhibitor KPT-9274 in acute myeloid leukemia (AML). aacrjournals.orgnih.gov This screen identified two histone deacetylases, HDAC8 and SIRT6, as key targets. aacrjournals.orgnih.gov This finding provides a strong rationale for the development of dual HDAC/NAMPT inhibitors, as simultaneously targeting these proteins could lead to a synergistic therapeutic effect. aacrjournals.orgnih.gov CRISPR-based screens can help validate the targets of dual inhibitors and uncover novel combination therapy strategies. revvity.comspringernature.com

In Vitro Predictive Models for Cellular Response

A variety of in vitro predictive models are used to assess the cellular response to dual HDAC/NAMPT inhibitors. These models are essential for evaluating the anti-proliferative activity, induction of apoptosis, and other cellular effects of these compounds.

Commonly used models include cancer cell lines, which are used to determine the half-maximal inhibitory concentration (IC50) values of the inhibitors. acs.orgresearchgate.net For example, the dual NAMPT/HDAC inhibitor, compound 35, was tested against a variety of cell lines and showed potent anti-proliferative activity. mdpi.com In vitro assays are also used to measure the enzymatic inhibitory activity against both NAMPT and various HDAC isoforms. mdpi.comacs.org Furthermore, in vitro models can be used to study the effects of inhibitors on cellular processes such as apoptosis and autophagy. acs.orgresearchgate.net These predictive models are crucial for the preclinical evaluation of dual inhibitors before they can be considered for further development.

Interactive Data Table: Inhibitory Activities of Selected Dual HDAC/NAMPT Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
Compound 35 NAMPT31HCT116 acs.orgresearchgate.net
HDAC155HCT116 acs.orgresearchgate.net
Compound 7f NAMPT15HCT116 nih.gov
HDAC12HCT116 nih.gov
This compound HDAC0.72-37081- medchemexpress.com
NAMPT1618- medchemexpress.com

Conclusion and Future Research Directions

Current Understanding of Dual HDAC/NAMPT Inhibition

The rationale for dual HDAC/NAMPT inhibition stems from the synergistic anti-tumor effects observed when combining individual inhibitors of these two enzymes. tandfonline.comfrontiersin.org HDACs are crucial epigenetic regulators, and their overexpression in various cancers is linked to altered gene expression that promotes tumorigenesis. nih.govmdpi.com HDAC inhibitors (HDACis) can reverse these changes, leading to cell cycle arrest, differentiation, and apoptosis. nih.govresearchgate.net

Concurrently, NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. frontiersin.orginvivochem.com Cancer cells have a high demand for NAD+ to fuel their rapid proliferation and metabolic activities. mdpi.commdpi.com By inhibiting NAMPT, the cellular NAD+ pool is depleted, crippling cancer cell metabolism and inducing cell death. frontiersin.orgmdpi.com

The convergence of these two pathways offers a powerful therapeutic approach. Research has shown that inhibiting both targets simultaneously can lead to enhanced anti-tumor activity compared to single-agent therapies. researchgate.netresearchgate.net Several dual HDAC/NAMPT inhibitors have been developed, demonstrating potent activity in preclinical models. researchgate.netresearchgate.netekb.eg For instance, the compound known as HDAC/NAMPT-IN-1 has shown inhibitory activity against both HDAC and NAMPT. medchemexpress.commedchemexpress.com

Unexplored Areas and Research Gaps for this compound

Despite the promise of dual HDAC/NAMPT inhibition, significant research gaps remain, particularly for specific compounds like this compound. While its dual inhibitory activity is established, a comprehensive understanding of its broader biological effects is needed. medchemexpress.com

Key unexplored areas include:

Isoform Selectivity: The precise HDAC isoforms targeted by this compound are not fully characterized. Understanding its selectivity is crucial, as different HDAC isoforms have distinct biological functions, and isoform-selective inhibitors may offer improved therapeutic windows and reduced side effects. tandfonline.com

Resistance Mechanisms: The potential for cancer cells to develop resistance to dual HDAC/NAMPT inhibitors like this compound is a critical area for investigation.

In Vivo Efficacy and Toxicology: While some dual inhibitors have shown efficacy in xenograft models, detailed in vivo studies on the long-term efficacy, optimal dosing, and potential toxicities of this compound are necessary. nih.govresearchgate.net

Tumor Microenvironment Interactions: The effects of this compound on the tumor microenvironment, including immune cells, are largely unknown.

Potential for Novel Biomarker Identification

To optimize the clinical application of dual HDAC/NAMPT inhibitors, the identification of predictive biomarkers is essential. nih.gov These biomarkers could help stratify patient populations that are most likely to respond to this therapeutic strategy. nih.gov

Potential areas for biomarker discovery include:

Gene Expression Signatures: Profiling gene expression changes in response to treatment with this compound could reveal signatures that correlate with sensitivity or resistance. nih.gov

Metabolic Profiling: Given the central role of NAMPT in metabolism, analyzing the metabolic state of tumors may predict their dependence on the NAD+ salvage pathway and thus their susceptibility to NAMPT inhibition.

HDAC and NAMPT Expression Levels: While an intuitive biomarker, the correlation between the expression levels of HDACs and NAMPT and the response to their inhibitors can be complex and requires further investigation. tandfonline.com For instance, high NAMPT expression might indicate a greater dependence on NAD+, but it could also necessitate higher inhibitor concentrations. tandfonline.com

Implications for Multi-Target Drug Discovery in Oncology

The development of dual HDAC/NAMPT inhibitors like this compound holds significant implications for the broader field of multi-target drug discovery in oncology. nih.gov This approach offers several potential advantages over traditional combination therapies, including simplified pharmacokinetics, reduced risk of drug-drug interactions, and potentially improved patient compliance. nih.gov

The successful clinical translation of a dual HDAC/NAMPT inhibitor would validate this strategy and likely spur the development of other multi-target agents aimed at different synergistic pathways. The lessons learned from the preclinical and clinical development of these first-generation dual inhibitors will be invaluable for designing future multi-targeted cancer therapies. tandfonline.com

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to confirm the dual HDAC/NAMPT inhibitory activity of HDAC/NAMPT-IN-1?

  • Methodology : Use in vitro enzyme inhibition assays with purified HDAC and NAMPT isoforms to measure IC50 values. Validate selectivity via competitive binding assays against unrelated enzymes (e.g., CSF1R, which this compound targets at 0.84 μM) to rule off-target effects . Pair with gene knockout or RNAi models to confirm phenotypic changes (e.g., NAD+ depletion) are due to target inhibition.

Q. How should researchers design cytotoxicity assays to evaluate this compound in cancer cell lines?

  • Methodology : Seed cancer cells (e.g., A2780, KM-12) in 96-well plates and treat with escalating doses (0.03–1,000 nM) ± nicotinic acid (NA) to assess NAD+ rescue effects. Use CytoTox-Glo kits for viability measurements and include controls like staurosporine. Replicate experiments across cell lines with varying NAD+ salvage pathway dependencies to identify context-specific efficacy .

Q. What pharmacokinetic parameters must be prioritized in preliminary animal studies?

  • Methodology : In murine models, administer this compound orally (2 mg/kg) and intravenously to calculate bioavailability (39% in mice) and hepatic clearance (158.73 mL/min/kg). Monitor plasma exposure (AUC: 195 nM·h) and terminal half-life (2.76 h) using LC-MS/MS. Correlate plasma NAD+ levels with toxicity thresholds, especially retinal degeneration observed in dogs at ≥1 mg/kg .

Advanced Research Questions

Q. How can researchers reconcile in vitro potency (IC50 = 3.1 nM) with in vivo toxicity limitations (e.g., retinal degeneration)?

  • Methodology : Conduct species-specific toxicokinetic studies to compare metabolic pathways (e.g., murine vs. canine hepatic metabolism). Use retinal organoids or ex vivo models to test direct toxicity mechanisms. Explore co-administration with NAD+ precursors or dose fractionation to mitigate toxicity while maintaining efficacy .

Q. What strategies address contradictory data between this compound’s NAD+ depletion efficacy and its variable cytotoxicity across cancer types?

  • Methodology : Perform transcriptomic profiling of resistant vs. sensitive cell lines to identify compensatory pathways (e.g., upregulated NAD+ de novo synthesis). Validate using CRISPR-Cas9 screens targeting candidate genes (e.g., NAPRT1). Combine with metabolic flux analysis to quantify NAD+ pool dynamics .

Q. How can researchers optimize experimental protocols to reduce variability in this compound’s bioavailability across preclinical models?

  • Methodology : Standardize formulations (e.g., 20% Captisol in NaPO4 buffer, pH 2) and administration routes. Use microsampling techniques (e.g., dried blood spots) to minimize animal stress and improve PK data consistency. Validate inter-lab reproducibility via multicenter trials .

Q. What statistical frameworks are appropriate for analyzing dose-dependent NAD+ inhibition (TED50 = 2.0 mg/kg) in heterogeneous tumor models?

  • Methodology : Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Use Bayesian hierarchical models to estimate TED50 confidence intervals across tumor subtypes. Pair with Kaplan-Meier survival analysis in xenografts to correlate NAD+ depletion with tumor regression .

Methodological Best Practices

  • Data Contradiction Analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies when results conflict .
  • Experimental Replication : Adopt Cochrane Handbook guidelines for systematic reviews to ensure reproducibility, including explicit inclusion/exclusion criteria and risk-of-bias assessments .
  • Question Formulation : Structure hypotheses using PICO (Population: cancer cell lines; Intervention: this compound dosing; Comparison: NA rescue; Outcome: viability) to maintain focus .

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